n-[1-Oxo-1-(phenylamino)propan-2-yl]benzamide
Overview
Description
n-[1-Oxo-1-(phenylamino)propan-2-yl]benzamide: is a chemical compound with the molecular formula C16H16N2O2. It is also known by other names such as N-(1-Anilino-1-oxo-2-propanyl)benzamide . This compound is part of the benzamide family, which is known for its diverse applications in various fields including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-[1-Oxo-1-(phenylamino)propan-2-yl]benzamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . One common method is the direct treatment of various amines with methyl cyanoacetate without solvent at room temperature . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions: n-[1-Oxo-1-(phenylamino)propan-2-yl]benzamide undergoes various types of chemical reactions including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
Chemistry: In chemistry, n-[1-Oxo-1-(phenylamino)propan-2-yl]benzamide is used as a precursor for the synthesis of various heterocyclic compounds .
Biology and Medicine: In biology and medicine, this compound has been studied for its potential antibacterial and antioxidant activities . It has shown effectiveness against both gram-positive and gram-negative bacteria .
Industry: In the industrial sector, benzamide derivatives are used in the production of plastics, rubber, and paper .
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other benzamide derivatives such as N-(1-Phenylethyl)benzamide and N-(2-anilino-1-methyl-2-oxoethyl)benzamide .
Uniqueness: What sets n-[1-Oxo-1-(phenylamino)propan-2-yl]benzamide apart is its specific structure, which allows it to participate in unique chemical reactions and exhibit distinct biological activities .
Properties
IUPAC Name |
N-(1-anilino-1-oxopropan-2-yl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-12(15(19)18-14-10-6-3-7-11-14)17-16(20)13-8-4-2-5-9-13/h2-12H,1H3,(H,17,20)(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRRHAESBEPRNEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1)NC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60285896, DTXSID40940613 | |
Record name | n-[1-oxo-1-(phenylamino)propan-2-yl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60285896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[1-Hydroxy-1-(phenylimino)propan-2-yl]benzenecarboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40940613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6304-98-9, 19046-69-6 | |
Record name | MLS002608511 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43159 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | n-[1-oxo-1-(phenylamino)propan-2-yl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60285896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[1-Hydroxy-1-(phenylimino)propan-2-yl]benzenecarboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40940613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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